Cas no 922066-76-0 (2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide)

2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide structure
922066-76-0 structure
Product Name:2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide
CAS No:922066-76-0
MF:C19H17N3O6
MW:383.354784727097
CID:5768094
PubChem ID:41107935
Update Time:2025-10-20

2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
    • 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
    • 922066-76-0
    • F2300-0367
    • 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
    • AKOS024638237
    • 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide
    • Inchi: 1S/C19H17N3O6/c1-24-12-4-5-13(15(9-12)25-2)18-21-22-19(28-18)20-17(23)8-11-3-6-14-16(7-11)27-10-26-14/h3-7,9H,8,10H2,1-2H3,(H,20,22,23)
    • InChI Key: CEYAFYGHHQEXDI-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)CC(NC1=NN=C(C2C=CC(=CC=2OC)OC)O1)=O

Computed Properties

  • Exact Mass: 383.11173527g/mol
  • Monoisotopic Mass: 383.11173527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 105Ų

2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide Pricemore >>

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Additional information on 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide

Introduction to 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 922066-76-0)

2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide, commonly referred to by its CAS number 922066-76, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in drug development and its ability to interact with specific biological targets.

The molecular structure of this compound is characterized by a complex arrangement of functional groups. The presence of a benzodioxole moiety and a dimethoxyphenyl group contributes to its aromatic stability and electronic properties. Additionally, the oxadiazole ring introduces heterocyclic characteristics that enhance its reactivity and selectivity in chemical reactions. These structural features make it an ideal candidate for exploring novel drug delivery systems and bioactive molecules.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize its production. These methods not only improve yield but also ensure the scalability of the synthesis process for industrial applications.

In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits selective inhibition against certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for research in oncology and neurodegenerative diseases.

The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed its binding affinity towards key protein targets, providing insights into its mechanism of action. Such studies are crucial for guiding further optimization and clinical trials.

In conclusion, 922066-76 is a versatile compound with immense potential across multiple scientific domains. Its unique structure and functional groups make it a valuable asset in both academic research and industrial applications. As research continues to uncover new facets of its properties and applications, this compound is poised to play a pivotal role in advancing modern medicine and materials science.

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